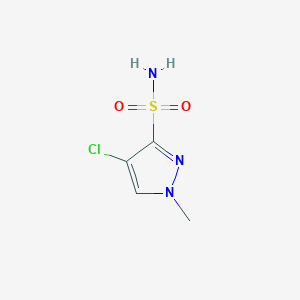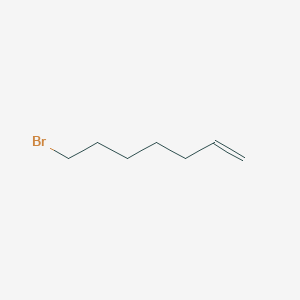
1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine is a chemical compound that has been studied for its potential use in cancer treatment. The compound is also known as mitobronitol and has been found to have anticancer properties.
作用機序
The mechanism of action of 1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine involves the inhibition of DNA synthesis and cell division. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine has been found to have several biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to DNA damage and cell death. The compound has also been found to induce oxidative stress, which can lead to cell death.
実験室実験の利点と制限
One advantage of using 1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine in lab experiments is its anticancer properties. The compound has been found to be effective against various types of cancer, making it a promising candidate for further study. One limitation of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic to normal cells as well as cancer cells, which could limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine. One direction is to further investigate the mechanism of action of the compound, including its effects on specific enzymes involved in DNA synthesis and repair. Another direction is to study the potential use of the compound in combination with other anticancer agents, such as chemotherapy drugs. Additionally, the potential use of the compound in targeted cancer therapy, where it is delivered directly to cancer cells, could be explored.
科学的研究の応用
1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine has been studied for its potential use in cancer treatment. The compound has been found to have anticancer properties and has been tested in preclinical studies on various types of cancer, including lung cancer, breast cancer, and leukemia.
特性
CAS番号 |
149194-25-2 |
|---|---|
分子式 |
C6H13ClN2O5S2 |
分子量 |
292.8 g/mol |
IUPAC名 |
N'-(2-chloroethyl)-N,N'-bis(methylsulfonyl)acetohydrazide |
InChI |
InChI=1S/C6H13ClN2O5S2/c1-6(10)9(16(3,13)14)8(5-4-7)15(2,11)12/h4-5H2,1-3H3 |
InChIキー |
ZMDLBLZFZSHVLH-UHFFFAOYSA-N |
SMILES |
CC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C |
正規SMILES |
CC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C |
その他のCAS番号 |
149194-25-2 |
同義語 |
1-Ac-bis(MeSO2)CEH 1-acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















